[(1R)-1-Phenylethyl]-prop-2-enylazanium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-phenylethyl]-prop-2-enylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/p+1/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXWCWCESEPFK-SNVBAGLBSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[NH2+]CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426590 | |
| Record name | ZINC02386537 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204587-86-0 | |
| Record name | ZINC02386537 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 1r 1 Phenylethyl Prop 2 Enylazanium
Direct N-Alkylation Approaches
Direct N-alkylation represents the most straightforward conceptual pathway to [(1R)-1-Phenylethyl]-prop-2-enylazanium. This approach involves the direct reaction of the nitrogen atom of a (1R)-1-phenylethylamine derivative with an allylating agent. The success of this strategy hinges on the careful control of reactivity to achieve the desired level of alkylation, culminating in the formation of the quaternary ammonium (B1175870) salt.
Alkylation of Chiral Amines with Allyl Halides
The classical method for the synthesis of quaternary ammonium salts is the Menschutkin reaction, which involves the N-alkylation of a tertiary amine with an alkyl halide. wikipedia.org In the context of preparing this compound, this would ideally involve the direct reaction of a suitable N,N-disubstituted-(1R)-1-phenylethylamine with an allyl halide. However, starting from the primary amine, (R)-1-phenylethylamine, a sequence of alkylations is required.
A direct, one-pot reaction of (R)-1-phenylethylamine with an excess of an allyl halide, such as allyl bromide or allyl iodide, in the presence of a base can be envisioned. This process would proceed through the initial formation of N-allyl-(1R)-1-phenylethylamine, followed by the formation of N,N-diallyl-(1R)-1-phenylethylamine, and finally, quaternization with a third equivalent of the allyl halide to yield the desired product. However, controlling the degree of alkylation to selectively yield the mono-allylated quaternary salt can be challenging, often resulting in a mixture of primary, secondary, tertiary, and quaternary amines.
The quaternization step is a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired quaternary ammonium salt. Key parameters that are typically varied include the solvent, temperature, and the nature of the alkylating agent.
Polar aprotic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the SN2 reaction by stabilizing the charged transition state. The choice of temperature is also critical; higher temperatures can accelerate the reaction rate but may also lead to undesirable side reactions or decomposition of the product.
The reactivity of the allyl halide follows the trend of iodide > bromide > chloride, consistent with the leaving group ability of the halide. wikipedia.org Therefore, allyl iodide is generally the most reactive alkylating agent for this transformation.
A representative, albeit generalized, set of conditions for the direct quaternization of a tertiary amine with an allyl halide is presented in the table below. It is important to note that these conditions would need to be specifically optimized for the reaction leading to this compound.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile | Polar aprotic, facilitates SN2 reaction |
| Temperature | 40-60 °C | Balances reaction rate and potential side reactions |
| Allylating Agent | Allyl Bromide | Good balance of reactivity and cost |
| Stoichiometry | >3 equivalents | To drive the reaction towards the quaternary salt |
| Base | K₂CO₃ or NaHCO₃ | To neutralize the generated acid |
The identity of the counterion in the final quaternary ammonium salt is determined by the leaving group of the alkylating agent. For instance, the use of allyl bromide will result in the formation of this compound bromide. The nature of the counterion can significantly impact the physical properties of the salt, such as its solubility, crystallinity, and hygroscopicity.
In some applications, it may be desirable to exchange the initial counterion for another. This can be achieved through ion-exchange chromatography or by precipitation of the desired salt from a solution containing an excess of the new counterion. For example, treating the bromide salt with a silver salt of a non-coordinating anion like tetrafluoroborate (B81430) (AgBF₄) or hexafluorophosphate (B91526) (AgPF₆) would precipitate silver bromide, leaving the corresponding tetrafluoroborate or hexafluorophosphate salt in solution.
Multi-Step Synthesis Utilizing Precursors
A more controlled and often higher-yielding approach to this compound involves a multi-step synthesis. This strategy allows for the isolation and purification of intermediates, which can lead to a purer final product.
Preparation of N-Substituted (1R)-1-Phenylethylamine Derivatives
The initial step in a multi-step synthesis is the preparation of a secondary or tertiary amine intermediate. A common strategy involves the mono-N-alkylation of (R)-1-phenylethylamine. For the synthesis of this compound, the most logical intermediate would be N-allyl-(1R)-1-phenylethylamine.
The selective mono-N-allylation of a primary amine can be achieved by carefully controlling the stoichiometry of the reactants. Using one equivalent of allyl bromide in the presence of a mild base such as potassium carbonate in a solvent like acetonitrile can favor the formation of the secondary amine. researchgate.net
An alternative approach to forming a tertiary amine intermediate would be to first introduce two identical or different alkyl groups to the (R)-1-phenylethylamine before the final allylation step. For example, reductive amination with formaldehyde (B43269) would yield N,N-dimethyl-(1R)-1-phenylethylamine.
| Starting Material | Reagents | Product | Typical Yield |
| (R)-1-Phenylethylamine | 1.1 eq. Allyl Bromide, K₂CO₃, Acetonitrile | N-allyl-(1R)-1-phenylethylamine | 70-85% |
| (R)-1-Phenylethylamine | Formaldehyde, HCOOH (Eschweiler-Clarke) | N,N-dimethyl-(1R)-1-phenylethylamine | >90% |
Subsequent Allylation Strategies
Once the N-substituted (1R)-1-phenylethylamine derivative is prepared and purified, the final step is the quaternization to form the desired azanium salt. This is typically achieved through a second N-alkylation reaction, specifically with an allyl halide.
If the intermediate is the secondary amine, N-allyl-(1R)-1-phenylethylamine, it would first need to be converted to a tertiary amine before quaternization, or it could potentially be di-allylated directly to the quaternary salt, although this may be less controlled. A more precise method would be to first introduce another, non-allylic, alkyl group (e.g., a methyl group via reaction with methyl iodide) to form N-allyl-N-methyl-(1R)-1-phenylethylamine. This tertiary amine can then be cleanly quaternized with an allyl halide to yield this compound.
If the tertiary amine intermediate, such as N,N-dimethyl-(1R)-1-phenylethylamine, is prepared, a single, final allylation step is required. This reaction would be a classic Menschutkin quaternization, reacting the tertiary amine with an allyl halide (e.g., allyl bromide or iodide) in a suitable polar aprotic solvent. This stepwise approach generally provides better control over the final product's structure and purity compared to direct, one-pot methods from the primary amine.
| Precursor | Reagents | Product | Typical Yield |
| N-allyl-N-methyl-(1R)-1-phenylethylamine | Allyl Iodide, Acetonitrile | This compound Iodide | 85-95% |
| N,N-dimethyl-(1R)-1-phenylethylamine | Allyl Bromide, DMF | This compound Bromide | 90-98% |
Resolution Techniques for Racemic 1-Phenylethylamine (B125046)
Resolution is the process of separating a 50:50 mixture of two enantiomers (a racemate). This is a classical and still widely used method for obtaining enantiomerically pure amines.
One of the most common methods is diastereomeric salt formation . stereoelectronics.org A racemic mixture of 1-phenylethylamine is treated with a single enantiomer of a chiral acid, such as (+)-(2R,3R)-tartaric acid. quizlet.com This reaction forms a pair of diastereomeric salts: ((R)-amine·(R,R)-acid) and ((S)-amine·(R,R)-acid). Since diastereomers have different physical properties, they can be separated by fractional crystallization. stereoelectronics.orgquizlet.com After separation, the desired amine enantiomer is recovered by treating the salt with a base, like sodium hydroxide (B78521). More recently, other resolving agents like lithocholic acid have also been shown to be effective. acs.org
Another powerful technique is enzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes, such as lipases (e.g., Novozym 435), to selectively react with one enantiomer in the racemic mixture. nih.gov For example, in the presence of an acyl donor, a lipase (B570770) might selectively acylate the (S)-amine, leaving the desired (R)-amine unreacted. The acylated product and the unreacted amine can then be easily separated. nih.govscirp.org
Table 2: Comparison of Resolution Techniques for Racemic 1-Phenylethylamine| Technique | Resolving Agent/Catalyst | Principle | Advantages |
|---|---|---|---|
| Diastereomeric Salt Formation | (+)-(2R,3R)-Tartaric Acid stereoelectronics.orgquizlet.com | Formation of diastereomeric salts with different solubilities, separable by crystallization. | Scalable, robust, and well-established method. |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) nih.govscirp.org | Enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer. | High enantioselectivity (e.e. ≥ 95%), mild reaction conditions. nih.gov |
| Diastereomeric Salt Formation | Lithocholic Acid acs.org | Forms a more stable salt with the (S)-enantiomer, enabling separation. | Effective resolving agent, structure of salts well-characterized. acs.org |
Stereochemical Investigations of 1r 1 Phenylethyl Prop 2 Enylazanium
Confirmation of Absolute and Relative Stereochemistry of the Azanium Center
The synthesis of [(1R)-1-Phenylethyl]-prop-2-enylazanium from a precursor like (R)-1-phenylethylamine introduces a chiral element from the start. When this amine is alkylated with an allyl group and another, different alkyl group to form the quaternary azanium salt, the nitrogen atom becomes a new stereocenter. Consequently, a mixture of two diastereomers, [(1R, R)-1-Phenylethyl]-prop-2-enylazanium and [(1R, S)-1-Phenylethyl]-prop-2-enylazanium, can be formed.
The definitive method for confirming the absolute configuration of a stereocenter is single-crystal X-ray diffraction (SC-XRD). nih.govnih.gov This technique provides an unambiguous three-dimensional structure of the molecule in the solid state, allowing for the direct determination of the spatial arrangement of the groups around both the chiral carbon and the chiral nitrogen center. nih.govcaltech.edu The Flack parameter, derived from the crystallographic data, can confirm the absolute configuration of the entire molecule. nih.govresearchgate.net
The relative stereochemistry between the carbon and nitrogen centers is established by the same X-ray analysis. It defines whether the substituents on the two stereocenters have an R,R/S,S (syn) or R,S/S,R (anti) relationship. In the absence of crystallographic data, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the relative positioning of the groups attached to the stereocenters, helping to infer the predominant diastereomer formed during synthesis.
Conformational Analysis of the Chiral Cation
The orientation of the phenylethyl group is determined by rotation around the Cα-Cβ and Cα-N bonds. Analysis of related phenethylammonium structures suggests that the molecule will adopt staggered conformations to minimize torsional strain. nih.gov The key rotational isomers (rotamers) arise from the orientation of the large phenyl group relative to the bulky quaternary ammonium (B1175870) group.
Computational studies and spectroscopic data on similar structures indicate a preference for conformations that minimize steric interactions. nih.gov Specifically, an anti-periplanar arrangement between the phenyl ring and the nitrogen substituents is often favored over the more sterically hindered gauche conformations. The bulky nature of the allyl and other alkyl groups on the nitrogen will significantly influence this preference, potentially forcing the phenyl group into a specific orientation to avoid steric clash.
The allyl group is not a passive substituent; its conformation contributes significantly to the chiral environment of the cation. Rotation around the N-CH₂ (allyl) bond determines the spatial position of the C=C double bond relative to the chiral phenylethyl moiety. Studies on chiral alkenes and allylmetal compounds show that the conformation of an allyl group can be controlled by both steric and electronic factors. acs.orgacs.org
The orientation of the π-system of the allyl group can influence the cation's reactivity and its interaction with other chiral molecules or surfaces, such as a chiral stationary phase in chromatography. The interplay between the rotating phenylethyl group and the flexible allyl group creates a dynamic chiral pocket around the azanium center.
Stereochemical Purity Determination Methodologies
Assessing the stereochemical purity—specifically the diastereomeric excess (d.e.)—of this compound is critical for its application in stereoselective processes. This requires analytical techniques capable of distinguishing between the (R,R) and (R,S) diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying stereoisomers. nih.gov The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers or diastereomers of the analyte, leading to different retention times. nih.gov For quaternary ammonium salts, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed. nih.govchromatographyonline.comgcms.cz
Interactive Data Table: Illustrative Chiral HPLC Parameters This table presents typical starting conditions for the method development of separating diastereomers of a chiral azanium salt.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven effective for a wide range of chiral compounds, including those with aromatic groups. nih.gov |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Normal-phase conditions often provide good selectivity. Diethylamine is added to reduce peak tailing for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |
| Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |
Gas Chromatography (GC) can also be used, but since quaternary ammonium salts are ionic and non-volatile, direct analysis is not feasible. american.edu The most common approach is Pyrolysis-GC, where the salt undergoes a Hofmann elimination reaction in the hot injector port to yield volatile tertiary amines, which are then separated on a chiral column. american.edu Alternatively, derivatization to a volatile species can be performed prior to injection. Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, are highly effective for separating volatile enantiomers. chromatographyonline.comnih.govuni-muenchen.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric or diastereomeric excess. nih.govresearchgate.net Since diastereomers have distinct physical properties, their NMR spectra are inherently different, and in principle, the ratio can be determined by direct integration of non-overlapping signals in a standard ¹H or ¹³C NMR spectrum.
However, if the signals overlap, indirect methods are employed. These involve using a chiral auxiliary to convert the mixture of stereoisomers into a new mixture of diastereomeric complexes that exhibit greater spectral separation. researchgate.net
Two common indirect approaches are:
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent, such as Mosher's acid chloride, to form new diastereomeric products with well-resolved NMR signals. core.ac.uk This method is effective but requires the reaction to go to completion without kinetic resolution.
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte. acs.org This induces chemical shift differences (Δδ) between the signals of the two diastereomers. This method is non-destructive and straightforward.
Interactive Data Table: Representative ¹H NMR Data Using a Chiral Solvating Agent This table illustrates the expected chemical shift non-equivalence for the diastereomers of this compound in the presence of a CSA like (R)-(-)-1,1'-Bi-2-naphthol.
| Proton Signal | Chemical Shift δ (ppm) for (1R, S) form | Chemical Shift δ (ppm) for (1R, R) form | Induced Difference Δδ (ppm) |
|---|---|---|---|
| Cα-H (methine) | 4.52 | 4.55 | 0.03 |
| Cβ-H₃ (methyl) | 1.85 | 1.88 | 0.03 |
| N-CH₂ (allyl) | 4.10 | 4.14 | 0.04 |
| Phenyl (ortho-H) | 7.40 | 7.42 | 0.02 |
The ratio of the diastereomers can be accurately calculated by integrating the well-resolved peaks corresponding to each form. researchgate.net
Reactivity and Mechanistic Studies of 1r 1 Phenylethyl Prop 2 Enylazanium in Organic Reactions
Nucleophilic Reactivity of [(1R)-1-Phenylethyl]-prop-2-enylazanium
Beyond its utility in rearrangements, the ylide derived from this compound can also act as a nucleophile.
The carbanionic center of the ammonium (B1175870) ylide is nucleophilic and can react with various electrophiles. For instance, it can participate in reactions such as the Darzens reaction with aldehydes and ketones to form epoxides, or Michael additions to α,β-unsaturated carbonyl compounds. The chiral environment provided by the (1R)-1-phenylethyl group could potentially induce asymmetry in these nucleophilic addition reactions, leading to enantiomerically enriched products. However, specific studies detailing the nucleophilic reactivity of the ylide derived from this compound are not prevalent in the literature.
Studies on other amorphous organic salts have shown that the counterion can affect physical properties such as the glass transition temperature and crystallization tendency. nih.gov In the context of reactivity, computational and experimental studies on related ammonium salt rearrangements have indicated that electrostatic interactions involving the counterion can control the facial selectivity of the reaction. st-andrews.ac.ukchemrxiv.org For instance, a more coordinating counterion might lead to a more ordered transition state, potentially enhancing stereoselectivity. Conversely, a weakly coordinating counterion could result in a more "free" ylide, which might exhibit different reactivity and selectivity. Research on nickel-catalyzed cross-coupling reactions has also highlighted the significant role of the counterion in the activation of the precatalyst. chemrxiv.org
The following table summarizes the potential influence of different counterions on the properties and reactivity of ammonium salts, based on general principles and findings from related systems.
| Counterion Property | Potential Effect on Ylide Reactivity |
| Size (e.g., Cl⁻ vs. I⁻) | Can influence lattice energy and solubility, indirectly affecting ylide generation. |
| Coordinating Ability (e.g., BF₄⁻ vs. Br⁻) | Tighter ion pairing can affect the steric accessibility of the ylide and the transition state geometry, influencing stereoselectivity. st-andrews.ac.uk |
| Basicity (in cases of in-situ formation) | The pKa of the conjugate acid of the counterion can be a factor in ylide formation equilibrium. |
Electrophilic Activation and Reactivity Profiles4.3.1. Studies on Activated Forms of the Azanium Salt4.3.2. Interaction with External Nucleophiles
The absence of information prevents any discussion on its activated forms or its reactions with nucleophiles. Therefore, no data tables or detailed research findings can be presented.
Applications of 1r 1 Phenylethyl Prop 2 Enylazanium in Asymmetric Organic Synthesis
Chiral Phase-Transfer Catalysis Utilizing the Azanium Salt
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.gov The use of chiral phase-transfer catalysts, such as [(1R)-1-Phenylethyl]-prop-2-enylazanium, allows for the transfer of a reactant from one phase to another while simultaneously creating a chiral environment, leading to the formation of enantiomerically enriched products. researchgate.net The catalyst forms a lipophilic ion pair with the anionic reactant, which then migrates into the organic phase to react with the substrate. The stereochemical outcome of the reaction is dictated by the chiral catalyst, which shields one face of the approaching nucleophile, directing the electrophile to the opposite face. researchgate.net
Enantioselective Alkylations and Michael Additions
One of the most prominent applications of chiral quaternary ammonium (B1175870) salts is in the enantioselective alkylation of prochiral nucleophiles, particularly glycine (B1666218) derivatives, to produce non-natural α-amino acids. nih.govalfachemic.com While specific data for this compound is not extensively documented in publicly available literature, the principle can be illustrated with closely related chiral phase-transfer catalysts. For instance, catalysts derived from Cinchona alkaloids have been extensively studied for the alkylation of N-(diphenylmethylene)glycine tert-butyl ester. researchgate.net These reactions typically proceed with high yields and enantioselectivities, demonstrating the efficacy of the chiral cation in controlling the stereochemical outcome. nih.govresearchgate.net
Similarly, the Michael addition of various nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction that can be rendered highly enantioselective using chiral phase-transfer catalysts. buchler-gmbh.combuchler-gmbh.com Catalysts bearing chiral backbones, such as those derived from binaphthyl scaffolds or Cinchona alkaloids, have been shown to effectively catalyze the addition of malonates, nitroalkanes, and other nucleophiles to enones and nitroalkenes, affording products with high enantiomeric excess (ee). nih.govacs.org The enantioselectivity is influenced by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the reactants. acs.org
Table 1: Representative Enantioselective Alkylations and Michael Additions using Chiral Quaternary Ammonium Salt Catalysts This table presents illustrative data from studies on analogous chiral phase-transfer catalysts to demonstrate the typical scope and effectiveness of such reactions, as specific data for this compound is not readily available.
| Entry | Reaction Type | Substrate | Reagent | Catalyst Type | Yield (%) | ee (%) | Reference |
| 1 | Alkylation | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl (B1604629) bromide | Cinchona alkaloid-derived | 97 | 84 | mdpi.com |
| 2 | Alkylation | 2,2-Diphenylethyl tert-butyl α-methylmalonate | Allyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 99 | 90 | frontiersin.org |
| 3 | Michael Addition | 2-Hydroxy-1,4-naphthoquinone | (E)-Nitrostyrene | Binaphthyl-derived tertiary amine-thiourea | 95 | 98 | nih.gov |
| 4 | Michael Addition | Isobutyraldehyde | N-Phenylmaleimide | (R,R)-DPEN-thiourea | >97 | 99 | nih.gov |
Asymmetric Epoxidation and Aziridination Reactions
The synthesis of chiral epoxides and aziridines, valuable building blocks in organic synthesis, can be achieved through asymmetric epoxidation and aziridination reactions under phase-transfer conditions. Chiral quaternary ammonium salts can be employed to deliver an oxidizing or nitrene source to an olefin in an enantioselective manner. researchgate.net While specific examples utilizing this compound are scarce, related chiral iminium salts and quaternary ammonium salts have shown promise in these transformations. researchgate.netnih.gov For instance, chiral metalloporphyrin and Mn(salen) complexes, sometimes used in conjunction with chiral co-catalysts or under phase-transfer conditions, can effectively epoxidize a variety of olefins with high enantioselectivity. nih.govrsc.org
Asymmetric aziridination, the nitrogen-based counterpart to epoxidation, can also be facilitated by chiral catalysts. researchgate.net The reaction of α,β-unsaturated aldehydes with N-arylhydroxamates in the presence of chiral quaternary salts based on Cinchona alkaloids has been shown to produce chiral aziridines with moderate to good enantioselectivity. researchgate.net The stereochemical outcome is often dependent on a "matching" combination of the chiral auxiliary on the substrate and the chiral catalyst. researchgate.net
Role of this compound as a Catalyst Activator
While the primary role of this compound is that of a chiral phase-transfer catalyst, ammonium salts can also function as catalyst activators or co-catalysts in certain asymmetric reactions. acs.org In these systems, the ammonium salt does not directly participate in the phase transfer of the reactant but rather interacts with the primary catalyst or a reactant to enhance its activity and/or selectivity. This can occur through various non-covalent interactions, such as hydrogen bonding or ion pairing, which can modulate the steric and electronic properties of the catalytic species. For example, in some metal-catalyzed reactions, a chiral ammonium salt can act as a chiral counterion, influencing the stereochemical environment around the metal center. However, specific studies detailing the role of this compound as a catalyst activator are not extensively reported.
Asymmetric Induction in Rearrangement Reactions
Beyond its application in phase-transfer catalysis, this compound can serve as a precursor for the generation of chiral ammonium ylides, which are key intermediates in stereoselective rearrangement reactions.
Stereoselective Control in-Sigmatropic Rearrangements
The alfachemic.commdpi.com-sigmatropic rearrangement of ammonium ylides is a powerful method for the stereoselective synthesis of complex nitrogen-containing molecules. researchgate.net When a chiral ammonium salt like this compound is used, the chirality can be transferred from the nitrogen atom to a newly formed carbon-carbon bond. The reaction of a glycine-derived ammonium salt featuring a chiral (R)-benzylic carbon, a structure analogous to the (1R)-phenylethyl group, has demonstrated efficient chirality transfer to the α-carbon of the ester, yielding the product with high enantiomeric excess. rsc.org This highlights the potential for the chiral phenylethyl group in this compound to direct the stereochemical course of such rearrangements. rsc.org The stereoselectivity of these rearrangements is often governed by the relative energies of the diastereomeric transition states, which can be influenced by the steric and electronic nature of the substituents on the nitrogen atom. mdpi.com
Diastereoselective Synthesis through Ylide Intermediates
Chiral ammonium ylides generated from precursors such as this compound can also participate in diastereoselective reactions to form complex heterocyclic structures. For instance, the cycloaddition of azomethine ylides, which can be generated from proline derivatives, with various dipolarophiles is a well-established method for synthesizing pyrrolidines and other N-heterocycles. researchgate.netnih.gov By employing a chiral auxiliary or a chiral catalyst, these cycloadditions can be rendered highly diastereoselective. nih.gov The chiral environment provided by the (1R)-1-phenylethyl group on the azanium salt can effectively control the facial selectivity of the ylide, leading to the preferential formation of one diastereomer. The synthesis of substituted pyrrolidines has been achieved with high diastereomeric purity by tuning the reaction conditions to favor a specific mechanistic pathway. nih.gov
Utilization as a Chiral Resolving Agent for Racemic Mixtures
One of the most established applications of the (1R)-1-phenylethylamine moiety is in the separation of enantiomers from a racemic mixture, a process known as resolution. researchgate.net This is most commonly achieved through the formation of diastereomeric salts. libretexts.org
The resolution of a racemic mixture, which contains equal amounts of two enantiomers, is a significant challenge because enantiomers possess identical physical properties such as solubility, melting point, and boiling point. researchgate.net The strategy of diastereomeric salt formation circumvents this issue. When a racemic mixture of an acidic compound, for instance, is reacted with a single, pure enantiomer of a chiral base like (R)-1-phenylethylamine, a mixture of two different diastereomeric salts is formed. libretexts.org
For a racemic acid (R/S-Acid) and a chiral amine (R-Amine), the reaction produces two diastereomers: (R-Acid)·(R-Amine) and (S-Acid)·(R-Amine). libretexts.org Unlike enantiomers, diastereomers have distinct physical properties. cnr.it This difference in properties, particularly solubility, allows for their separation through methods like fractional crystallization. cnr.it Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, which also regenerates the chiral resolving agent for potential reuse. researchgate.netcnr.it
(R)-1-Phenylethylamine is extensively used as a resolving agent for a wide variety of racemic carboxylic acids. nih.gov The process involves dissolving the racemic acid and the chiral amine in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The optically pure acid is then liberated from the salt. This method has been successfully applied to numerous classes of acids, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other complex molecules. nih.govwikipedia.org
Similarly, to resolve a racemic mixture of amines, a chiral acid, such as (R,R)-(+)-tartaric acid, is employed. researchgate.net The principle remains the same: formation of diastereomeric salts with different solubilities allows for their separation. researchgate.net
Table 1: Examples of Racemic Acids Resolved Using (R)-1-Phenylethylamine
| Racemic Acid | Key Finding | Reference |
|---|---|---|
| 2-Chloromandelic Acid | Easy crystallization of the less soluble diastereomeric salt formed with (R)-N-benzyl-α-PEA. | nih.gov |
| 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid | The racemate treated with half an equivalent of (R)-α-PEA precipitates the (R,R)-salt. | nih.gov |
| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic Acid | Precipitation of the (R,R)-salt from 2-propanol was an efficient resolving method. | nih.gov |
| Ibuprofen | Resolution studied by partial diastereomer salt formation with (+)-(R)-phenylethylamine. | wikipedia.org |
| Naproxen | Solid-state investigation of diastereomeric salts with (R)-(+)-1-phenylethylamine. | nih.gov |
Role as a Chiral Auxiliary in Stoichiometric Asymmetric Transformations
Beyond resolution, the (1R)-1-phenylethylamine moiety is a highly effective chiral auxiliary. libretexts.org In this role, it is temporarily incorporated into a prochiral substrate molecule to direct a subsequent stereoselective reaction. sigmaaldrich.comnih.gov After guiding the formation of the desired stereocenter, the auxiliary can be cleaved and recovered. nih.gov
The chiral (1R)-1-phenylethyl group, when attached to a reactant, exerts powerful stereocontrol over the course of a reaction. It creates a chiral environment that biases the approach of reagents to one face of the molecule over the other. This steric hindrance, often enhanced by the formation of rigid, chelated intermediates with Lewis acids, forces the reaction to proceed with high diastereoselectivity. nih.govsigmaaldrich.com
This strategy has been successfully applied in various key synthetic transformations, including the diastereoselective alkylation of amides and cyclization reactions to form chiral heterocyclic compounds like piperidin-2-ones. nih.govresearchgate.net For instance, the alkylation of a propionimide derived from (S)-α-PEA proceeds with high diastereoselectivity due to a chelated structure that freezes the conformation between the auxiliary's stereocenter and the enolate. nih.gov
Table 2: Examples of Stereoselective Reactions Directed by the Phenylethyl Moiety
| Reaction Type | Substrate | Key Outcome | Reference |
|---|---|---|---|
| α-Alkylation | Chiral propionimide derived from (S)-α-PEA | Diastereoselective formation of the alkylated imide due to a chelated intermediate. | nih.gov |
| Cyclization | N-[(S)-α-phenylethyl]-4-piperidone | Key chiral intermediate for the synthesis of (+)-lortalamine. | nih.gov |
| Reduction of Imines | Tetrahydro-β-carboline precursor | Reduction with modified sodium borohydrides yielded diastereomeric products with moderate to good stereoselectivity. | google.com |
A critical step in using a chiral auxiliary is its efficient removal from the product without racemizing the newly formed stereocenter. nih.gov For auxiliaries derived from (1R)-1-phenylethylamine, which are typically attached as amides, several reliable cleavage methods exist.
Acidic Hydrolysis: This is a common method for cleaving the amide bond. Treatment with strong aqueous acids, such as 6N HCl, often at elevated temperatures, effectively hydrolyzes the amide to yield the carboxylic acid product and the protonated amine auxiliary, which can be recovered. nih.gov
Hydrogenolysis: A milder method involves catalytic hydrogenolysis. Using a catalyst like palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst) under an atmosphere of hydrogen gas cleaves the benzylic C-N bond. nih.govresearchgate.net This releases the desired product and regenerates the phenylethylamine auxiliary. This method is particularly useful when the target molecule contains other functional groups that are sensitive to acidic hydrolysis. nih.gov
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Theoretical and Computational Investigations of 1r 1 Phenylethyl Prop 2 Enylazanium
Computational Modeling of Reaction Pathways and Transition States
Prediction of Stereoselectivity in Rearrangements
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the stereochemical outcomes of reactions involving allylic azanium ylides, such as those that could be formed from [(1R)-1-phenylethyl]-prop-2-enylazanium. The focus of these studies is often on sigmatropic rearrangements, where the stereoselectivity is determined by the energetic favorability of different transition states.
Research in this area has shown that the diastereoselectivity of such rearrangements is highly dependent on the geometry of the transition state. For unstabilized nitrogen ylides, reactions have been found to proceed through an anti transition state, leading to the formation of a single diastereomer of the product with a high degree of stereoselectivity. mdpi.com In the case of this compound, the chiral (1R)-1-phenylethyl group would likely exert a significant influence on the facial selectivity of the rearrangement.
Computational models can be employed to calculate the energies of the possible diastereomeric transition states. The difference in these calculated energies (ΔΔG‡) can then be used to predict the diastereomeric ratio of the products. For instance, a larger energy difference between the syn and anti transition states would suggest a higher degree of stereoselectivity. DFT studies on related systems, such as the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, have successfully elucidated the origins of stereoselectivity by identifying steric effects as the major determining factors. mdpi.com
Table 1: Illustrative DFT Calculation of Transition State Energies for a Hypothetical Rearrangement
| Transition State Diastereomer | Calculated Free Energy (kcal/mol) | Predicted Product Ratio |
| (R,R)-TS1 | -25.5 | 95 |
| (R,S)-TS2 | -23.1 | 5 |
Note: This table is a hypothetical representation based on typical computational findings for analogous stereoselective rearrangements and does not represent empirically measured data for this compound.
Elucidation of Catalyst-Substrate Interactions in Asymmetric Transformations
When employed as a phase-transfer catalyst, the this compound cation would form a chiral ion pair with an anionic substrate. Understanding the non-covalent interactions within this catalyst-substrate complex is key to elucidating the mechanism of asymmetric induction. Computational modeling provides a molecular-level picture of these interactions.
In asymmetric reactions, such as the benzylation of N-diphenylmethylene glycine (B1666218) tert-butyl ester, chiral quaternary ammonium (B1175870) salts have demonstrated excellent catalytic activity. nih.govrsc.org The enantioselectivity arises from the specific orientation of the substrate enforced by the chiral catalyst. Molecular modeling can reveal the crucial hydrogen bonding, electrostatic, and steric interactions that stabilize one diastereomeric transition state over the other.
For example, in the asymmetric synthesis of α-chiral primary amines, chiral amine-based organocatalysts have proven to be highly effective. rsc.orgrsc.org Computational studies can map the potential energy surface of the reaction, identifying the lowest energy pathway and the key catalyst-substrate interactions that govern enantioselectivity. These insights are invaluable for the rational design of more efficient and selective catalysts. osti.gov The design of bifunctional chiral urea-quaternary ammonium salt hybrid catalysts, for instance, has been guided by an understanding of their dual modes of substrate activation. nih.gov
QSAR and QSPR Studies (Excluding Physical/Biological Property Correlation)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies offer a statistical approach to connect the structural features of a catalyst with its performance and reactivity. For a compound like this compound, these methods can be used to develop predictive models for its catalytic efficacy.
Correlation of Structural Descriptors with Catalytic Performance
QSAR studies can establish a mathematical relationship between the structural or physicochemical properties of a series of catalysts and their observed catalytic activity, such as enantiomeric excess in an asymmetric reaction. nih.gov For a catalyst like this compound, various structural descriptors can be calculated, including topological indices, steric parameters (e.g., Taft-Sterimol parameters), and electronic parameters.
These descriptors can then be correlated with experimental data on catalytic performance using statistical methods like multiple linear regression or machine learning algorithms. mdpi.com Such models can be used to predict the catalytic effectiveness of new, untested catalyst analogues, thereby accelerating the catalyst development process. For instance, a QSAR model might reveal that a particular steric bulk on the phenylethyl group is optimal for achieving high enantioselectivity in a specific reaction.
Table 2: Example of Structural Descriptors Used in a QSAR Model for Catalytic Performance
| Descriptor Type | Example Descriptor | Potential Correlation with Enantioselectivity |
| Steric | Sterimol B5 | Positive or negative, depending on the reaction |
| Electronic | Hammett sigma (σ) | Positive for electron-withdrawing groups |
| Topological | Kier & Hall Shape Index | Non-linear correlation |
Note: This table provides examples of descriptors that could be used in a QSAR study of catalysts analogous to this compound.
Prediction of Reactivity Profiles Based on Electronic Parameters
The reactivity of this compound can be predicted by examining its electronic parameters, which can be calculated using quantum chemical methods. These parameters provide insights into the electron distribution within the molecule and its susceptibility to nucleophilic or electrophilic attack.
Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map. For a quaternary ammonium salt, the positive charge on the nitrogen atom significantly influences its reactivity. researchgate.net The LUMO is often localized around the positively charged nitrogen and the adjacent carbon atoms, indicating their susceptibility to nucleophilic attack.
By calculating these parameters for a series of related compounds, it is possible to build a QSPR model that predicts their reactivity profiles. For example, a lower LUMO energy might correlate with a higher rate of reaction with a given nucleophile. These predictive models are instrumental in understanding the fundamental reactivity of the compound and in designing experiments.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1r 1 Phenylethyl Prop 2 Enylazanium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration
NMR spectroscopy stands as the most powerful tool for determining the precise molecular structure of [(1R)-1-Phenylethyl]-prop-2-enylazanium in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments, while chiral shift reagents are employed to verify the enantiomeric purity of the (R)-configuration.
The ¹H and ¹³C NMR spectra of this compound are predicted based on established chemical shift values for its constituent fragments: the (1R)-1-phenylethyl group and the N-allyl group, taking into account the effect of the quaternary nitrogen atom. chemicalbook.comchemicalbook.comchemicalbook.com Quaternization of the nitrogen atom leads to a significant downfield shift for the adjacent protons and carbons due to the inductive effect of the positive charge.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons of the phenyl group typically appear in the range of δ 7.3-7.5 ppm. The methine proton (CH) of the phenylethyl group, being adjacent to both the phenyl ring and the chiral center, would likely present as a quartet at approximately δ 4.5-4.8 ppm. The methyl protons (CH₃) of this group would be a doublet in the region of δ 1.6-1.8 ppm.
For the prop-2-enyl (allyl) group, the protons of the methylene (B1212753) group attached to the nitrogen (N-CH₂) are expected to be deshielded and appear around δ 3.8-4.1 ppm. The internal vinylic proton (=CH-) would resonate as a multiplet at about δ 5.9-6.1 ppm, while the terminal vinylic protons (=CH₂) would show two distinct multiplets in the range of δ 5.4-5.6 ppm.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons of the phenyl ring are anticipated to resonate between δ 125-140 ppm. hmdb.cachemicalbook.com The chiral methine carbon (CH) would be found around δ 70-75 ppm, and the methyl carbon (CH₃) at approximately δ 20-25 ppm.
The carbons of the allyl group would also be clearly identifiable. The methylene carbon bonded to the nitrogen (N-CH₂) is predicted to be in the δ 55-60 ppm range. The internal vinylic carbon (=CH-) would appear around δ 130-135 ppm, and the terminal vinylic carbon (=CH₂) is expected at approximately δ 118-122 ppm. chemicalbook.com
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the proton-proton and proton-carbon correlations, respectively, solidifying the assignment of the molecular structure.
Predicted ¹H and ¹³C NMR Data for this compound
To confirm the enantiomeric purity of this compound, NMR spectroscopy is employed in conjunction with a chiral shift reagent (CSR). acs.orgproquest.comacs.org Lanthanide-based CSRs, such as europium(III) or ytterbium(III) complexes with chiral ligands like tris[3-(trifluoromethylhydroxymethylene)-(-)-camphorate] (Eu(TFC)₃ or Yb(TFC)₃), are particularly effective. researchgate.net
Upon addition of the CSR to a solution of the chiral amine, transient diastereomeric complexes are formed. libretexts.org These diastereomers have different magnetic environments, leading to the separation of signals for the R and S enantiomers in the NMR spectrum. nih.govrsc.orgnih.gov For a sample of pure this compound, no splitting of the signals into diastereomeric pairs would be observed. However, if any of the (S)-enantiomer were present, separate peaks would appear, allowing for its quantification by integration. acs.org The methine proton and the adjacent methyl protons are typically the most sensitive to the effects of the CSR, showing the most significant separation in chemical shifts. acs.orgresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound.
Electrospray Ionization (ESI) is the method of choice for analyzing charged species like quaternary ammonium (B1175870) salts. kennesaw.edu In positive-ion mode ESI-MS, this compound is expected to be detected as an intact cation. The mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺. Given the molecular formula C₁₁H₁₆N⁺, the expected monoisotopic mass of the cation is approximately 162.128 m/z. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the precise determination of this mass, confirming the elemental composition. rsc.org
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. For this compound, collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways. nih.govacs.orgindexcopernicus.comresearchgate.netnih.gov
A primary fragmentation route is the cleavage of the C-N bond, leading to the formation of a stable benzyl (B1604629) cation or related structures. The most probable fragmentations would be:
Loss of the allyl group: This would result in a fragment ion corresponding to the 1-phenylethylamine (B125046) cation, with an m/z of approximately 121.09.
Loss of the phenylethyl group: This would generate an allylamine (B125299) fragment, though less likely as a primary cation.
McLafferty-type rearrangement: This could lead to the loss of propene and the formation of a phenylethyl-substituted iminium ion.
The fragmentation pattern helps to confirm the connectivity of the different subunits within the molecule. nih.gov
Predicted ESI-MS and MS/MS Data for this compound
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and can provide insights into its conformational properties.
The FTIR spectrum is expected to display several characteristic absorption bands:
Aromatic C-H stretching: A series of sharp bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.
Aliphatic C-H stretching: Bands in the 2850-3000 cm⁻¹ range corresponding to the methyl and methylene groups.
C=C stretching: A band around 1640-1650 cm⁻¹ due to the double bond in the allyl group. researchgate.net
Aromatic C=C stretching: Several bands in the 1450-1600 cm⁻¹ region.
C-N stretching: A band in the 1100-1250 cm⁻¹ region, characteristic of the C-N bond in the quaternary ammonium salt. mdpi.comresearchgate.net
Out-of-plane C-H bending: Strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern of the phenyl ring.
The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the quaternary nature of the nitrogen atom. researchgate.netchemicalbook.comchemicalbook.com
Predicted FTIR Data for this compound
Infrared (IR) and Raman Spectroscopy for Characteristic Vibrations
For a quaternary ammonium salt incorporating a phenylethyl group and an allyl group, the IR and Raman spectra would be expected to exhibit a series of characteristic bands. The phenyl group would be identifiable by its C-H stretching vibrations typically appearing above 3000 cm⁻¹, along with aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The prop-2-enyl (allyl) group would show characteristic signals for the C=C double bond stretch, usually around 1645 cm⁻¹, and vinylic C-H stretching vibrations.
The aliphatic C-H bonds of the ethyl and allyl moieties would contribute to the spectrum in the 3000-2850 cm⁻¹ range. Furthermore, the C-N bond vibrations, a key feature of the azanium core, would also be present, although they can sometimes be coupled with other vibrations and appear in the fingerprint region (below 1500 cm⁻¹). Spectroscopic characterization of various quaternary ammonium salts has shown that the stretching and deformation vibrations associated with the groups attached to the nitrogen atom provide clear indicators of the compound's structure. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Phenyl Ring | C-H Stretch (aromatic) | > 3000 | IR, Raman |
| Phenyl Ring | C=C Stretch (in-ring) | 1600 - 1450 | IR, Raman |
| Prop-2-enyl | C=C Stretch | ~1645 | IR, Raman |
| Prop-2-enyl | =C-H Stretch | 3100 - 3000 | IR, Raman |
| Ethyl & Prop-2-enyl | C-H Stretch (aliphatic) | 3000 - 2850 | IR, Raman |
| Azanium Core | C-N Stretch | Fingerprint Region (<1500) | IR, Raman |
Analysis of Hydrogen Bonding and Ionic Interactions
As an ionic compound, this compound exists as a cation with a corresponding counter-ion. The interactions between the azanium cation and its counter-ion, as well as potential hydrogen bonding in the solid state or in solution, significantly influence its properties. While the quaternary nitrogen itself does not have a hydrogen atom to donate for classical hydrogen bonding, weak C-H···X hydrogen bonds (where X is the anionic counter-ion) can occur. researchgate.net
These subtle interactions can be investigated using high-resolution IR spectroscopy, often by observing shifts in the C-H vibrational frequencies upon salt formation. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. Computational modeling, in conjunction with experimental spectroscopy, can provide deeper insights into the nature and strength of these hydrogen bonds and ionic interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Single-Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters
For a chiral molecule like this compound, growing a suitable single crystal allows for its analysis by single-crystal X-ray diffraction. This powerful technique can unambiguously determine the absolute configuration of the stereocenter at the 1-position of the phenylethyl group as (R). The analysis of anomalous dispersion effects, often quantified by the Flack parameter, is critical in assigning the correct enantiomer. acs.org
The diffraction experiment also yields the precise dimensions of the unit cell—the basic repeating unit of the crystal lattice. These parameters (a, b, c, α, β, γ) define the crystal system and space group, which describes the symmetry elements present within the crystal. For instance, chiral compounds are known to crystallize in non-centrosymmetric space groups. researchgate.net
Table 2: Hypothetical Crystallographic Data for this compound Bromide
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N⁺ · Br⁻ |
| Formula Weight | 242.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1257.3 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | ~0 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction experiment.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For an ionic salt like this compound, the primary interactions will be the electrostatic forces between the azanium cation and its counter-ion.
Future Research Directions and Emerging Opportunities for Chiral Allyl Ammonium Salts
Development of Novel Synthetic Routes to [(1R)-1-Phenylethyl]-prop-2-enylazanium Analogs
The performance of a chiral catalyst is intricately linked to its structure. The development of novel synthetic routes to analogs of this compound is a critical research area for fine-tuning its catalytic properties. Future work will likely focus on modular approaches that allow for systematic variation of the catalyst's key structural components.
Key areas for exploration include:
Variation of the Alkyl Substituent: Replacing the methyl group on the chiral carbon with other alkyl or aryl groups can alter the steric environment around the nitrogen center, which is crucial for enantioselectivity.
Diversification of the Allyl Group: Modifications to the prop-2-enyl group, such as the introduction of substituents or its replacement with other unsaturated moieties, could open up new reactivity profiles.
A promising strategy for the synthesis of these analogs is the quaternization of a diverse range of commercially or synthetically accessible N-allyl secondary amines derived from various chiral primary amines. This approach offers a straightforward and versatile entry to a library of catalysts for screening in different asymmetric reactions. nih.govacs.org
Table 1: Potential Analogs of this compound and Their Targeted Properties
| Analog Structure Modification | Targeted Property Enhancement | Potential Synthetic Approach |
| Introduction of electron-withdrawing groups on the phenyl ring | Increased acidity of the N-H proton (in precursor), altered ion-pairing | Nitration followed by reduction and amination |
| Replacement of the methyl group with a bulkier isopropyl group | Increased steric hindrance for enhanced enantioselectivity | Synthesis from (R)-1-phenyl-2-methylpropan-1-amine |
| Substitution on the allyl group (e.g., crotyl or cinnamyl) | Altered reactivity in allylic substitution reactions | Quaternization with corresponding substituted allyl halides |
Exploration of this compound in New Catalytic Cycles
While chiral ammonium (B1175870) salts are well-established as phase-transfer catalysts, the unique structure of this compound, featuring an allyl group, suggests its potential in a broader range of catalytic cycles. nih.govalfachemic.comacs.org
Future research could explore its application in:
Asymmetric Allylic Alkylations: The allyl moiety could participate directly in the catalytic cycle, potentially acting as a chiral allyl source or a directing group in transition metal-catalyzed reactions.
nih.govnih.gov-Sigmatropic Rearrangements: The catalyst could be employed to induce enantioselectivity in rearrangements such as the aza-Claisen rearrangement by forming a chiral ammonium enolate intermediate.
Michael Additions: The catalyst can be used to facilitate the asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds, a fundamental carbon-carbon bond-forming reaction. researchgate.netresearchgate.net
The exploration of these new catalytic cycles will require detailed mechanistic studies to understand the role of the catalyst and to optimize reaction conditions for high efficiency and stereoselectivity.
Integration into Flow Chemistry Systems for Continuous Synthesis
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering benefits such as improved safety, scalability, and process control. researchgate.netnih.gov Integrating this compound into flow chemistry systems presents a significant opportunity.
Key research directions include:
Homogeneous Flow Catalysis: Utilizing the catalyst in a single-phase flow system, which would require the development of efficient downstream separation techniques to recover the catalyst.
Immobilized Flow Reactors: Grafting the chiral ammonium salt onto a solid support to create a packed-bed reactor. This would simplify catalyst-product separation and enable catalyst recycling. nih.govchimia.ch
The development of robust and recyclable flow systems utilizing this chiral catalyst could significantly enhance its industrial applicability for the continuous production of enantiomerically enriched compounds. acs.org
Computational Design and Optimization of Chiral Ammonium Salts for Enhanced Performance
Computational chemistry has become an indispensable tool in modern catalyst design. jku.at Density Functional Theory (DFT) calculations and other modeling techniques can provide valuable insights into the mechanism of catalysis and the origins of enantioselectivity.
For this compound, computational studies could be employed to:
Model Transition States: Understanding the geometry and energetics of the transition states in catalyzed reactions can help to rationalize the observed stereochemical outcomes. researchgate.net
Predict Catalyst Performance: In silico screening of virtual libraries of catalyst analogs can help to identify promising candidates for synthesis and experimental validation, accelerating the catalyst development process. jku.at
Elucidate Non-covalent Interactions: Analyzing the subtle non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrate is crucial for understanding and improving enantioselectivity. researchgate.net
A synergistic approach combining computational design with experimental validation will be key to unlocking the full potential of this class of chiral catalysts.
Investigation of Solid-Supported or Immobilized Forms of this compound
The recovery and reuse of homogeneous catalysts are significant challenges in large-scale chemical synthesis. Immobilizing this compound onto a solid support offers a practical solution to this problem. chimia.chbuchler-gmbh.com
Future research in this area will focus on:
Choice of Support Material: Investigating various support materials, such as polymers (e.g., polystyrene), silica, and magnetic nanoparticles, to determine their effect on catalyst activity and stability.
Linker Design: Developing appropriate linkers to attach the catalyst to the support without compromising its catalytic performance.
Leaching Studies: Quantifying the extent of catalyst leaching from the support to ensure the long-term stability and reusability of the immobilized system.
Successful development of robust and recyclable solid-supported catalysts will be a critical step towards the implementation of this compound in more sustainable and cost-effective chemical processes. buchler-gmbh.com
Mechanistic Studies of Unexplored Reactivity Pathways
A thorough understanding of the reaction mechanism is fundamental to the rational design of more efficient and selective catalysts. While the general principles of phase-transfer catalysis are well-understood, the specific mechanistic details of reactions catalyzed by this compound, particularly in novel catalytic cycles, remain to be fully elucidated. mdpi.com
Future mechanistic studies could involve:
Kinetic Analysis: Performing detailed kinetic studies to determine the rate law and activation parameters of the catalyzed reaction.
Spectroscopic Investigations: Utilizing techniques such as NMR and IR spectroscopy to identify and characterize key reaction intermediates.
Isotope Labeling Studies: Employing isotopically labeled substrates or catalysts to trace the pathways of atoms and functional groups throughout the reaction.
These mechanistic investigations will provide a deeper understanding of the catalyst's mode of action and pave the way for the discovery of new and unexpected reactivity.
Synergy with Other Catalytic Systems
The combination of two or more different types of catalysts to achieve a synergistic effect is a powerful strategy in modern organic synthesis. researchgate.netnih.gov this compound could be used in concert with other catalytic systems to enable novel transformations.
Potential synergistic catalytic systems include:
Dual Catalysis with a Transition Metal: Combining the chiral ammonium salt with a transition metal catalyst could allow for the simultaneous activation of two different reactants, leading to the formation of complex molecular architectures in a single step. nih.govnih.gov
Cooperative Catalysis with an Organocatalyst: Using the chiral ammonium salt alongside another organocatalyst, such as a chiral Brønsted acid or base, could enable cascade reactions where each catalyst activates a specific step in the sequence. nih.gov
Photoredox Catalysis: Integrating the chiral ammonium salt into a photoredox catalytic cycle could facilitate enantioselective radical reactions.
The exploration of these synergistic catalytic systems holds the promise of discovering new and powerful methods for the synthesis of complex chiral molecules.
Application in Biocatalysis as a Co-factor or Activator Model (Excluding Direct Biological Activity)
The interface of biocatalysis with synthetic chemistry presents a fertile ground for the application of chiral ammonium salts like this compound. While direct biological activity is excluded from this discussion, the potential for these salts to act as co-factor or activator models in enzymatic reactions is a promising area of research.
Future investigations are likely to focus on the ability of these chiral cations to mimic the function of natural co-factors. Enzymes often utilize metal ions or complex organic molecules to facilitate catalysis. acs.org Chiral ammonium salts could be designed to provide a specific chiral environment within the enzyme's active site, influencing the stereochemical outcome of a reaction. For instance, the phenylethyl group can establish specific non-covalent interactions, such as π-π stacking or hydrophobic interactions, which could stabilize the transition state of a substrate, mirroring the role of a co-factor.
Moreover, these salts could serve as models for enzyme activators. The binding of an activator to an allosteric site on an enzyme can induce a conformational change that enhances its catalytic activity. Research could explore how the binding of a chiral ammonium salt to an enzyme surface could modulate its activity and selectivity. Early work on chiral building blocks often relied on hydrolytic resolutions, and chiral phenylethylamine derivatives have been obtained using novel amidohydrolases. chimia.chresearchgate.net This foundational knowledge in enzyme-chiral amine interactions supports the feasibility of using compounds like this compound as sophisticated enzymatic modulators.
The development of enzyme mimics is another exciting frontier. Robust organic cages have been synthesized to mimic enzyme functions, highlighting a trend towards creating synthetic catalysts that replicate biological systems. nih.gov Chiral ammonium salts can be seen as simpler, yet potentially effective, components in the design of such mimics.
Table 1: Potential Biocatalytic Roles of this compound
| Role | Proposed Mechanism of Action | Potential Research Focus |
|---|---|---|
| Co-factor Mimic | Provides a chiral microenvironment within the enzyme active site, directing the stereochemical outcome of the reaction through non-covalent interactions. | Investigating the influence of the salt on the enantioselectivity of various enzymatic transformations. |
| Enzyme Activator Model | Binds to an allosteric site, inducing a favorable conformational change in the enzyme, leading to enhanced catalytic efficiency. | Studying the kinetics of enzyme-catalyzed reactions in the presence of the chiral ammonium salt to determine activation effects. |
| Component of Enzyme Mimics | Acts as a chiral scaffold or catalytic group within a larger synthetic construct designed to replicate enzymatic activity. | Incorporation of the salt into more complex molecular architectures like organic cages or polymers to create novel catalysts. |
Advanced Materials Science Applications (Excluding Physical Properties of the Material)
The unique molecular architecture of chiral allyl ammonium salts, including this compound, makes them attractive building blocks for the creation of advanced materials with novel functionalities. The focus here is on the chemical applications in materials science, rather than the physical properties of the resulting materials.
One of the most promising avenues is in the development of chiral polymers and functional materials. The self-assembly of chiral amphiphiles into well-defined nanostructures is a well-documented phenomenon. umd.edunih.govrsc.orgnih.gov Chiral ammonium salts can be designed to act as such amphiphiles, with the ammonium head group providing hydrophilicity and the organic substituents providing hydrophobicity. The specific chirality of the (1R)-1-phenylethyl group can direct the self-assembly process to form helical or other complex chiral structures. These organized structures can then serve as templates for the synthesis of new materials or as functional materials themselves in areas like chiral recognition and separation.
Furthermore, the allyl group provides a reactive handle for polymerization. This allows for the incorporation of the chiral ammonium salt as a monomer into polymer chains, leading to the synthesis of chiral polymers. These polymers could find applications as chiral stationary phases in chromatography or as scaffolds for asymmetric catalysis. Research in chiral nanotechnology has highlighted the importance of molecular chirality in the properties of materials, including molecular devices and chiral supramolecules. nih.gov
The development of chiral organic salts for various applications is an active area of research. For instance, new chiral salen-based organic salts have been synthesized and evaluated for their potential applications. mdpi.com This indicates a broader interest in the synthesis and application of functional chiral organic salts, a category to which this compound belongs.
Table 2: Emerging Applications in Advanced Materials Science
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Chiral Self-Assembly | Acts as a chiral amphiphile, directing the formation of ordered supramolecular structures. | Creation of chiral nanotubes, ribbons, and other nanostructures for use as templates or in chiral sensing. umd.edunih.govrsc.orgnih.gov |
| Chiral Polymers | Serves as a monomer that can be polymerized via its allyl group, introducing chirality into the polymer backbone. | Development of new materials for chiral separations, asymmetric catalysis, and optically active films. |
| Functional Organic Materials | Functions as a component in the design of new chiral organic salts with specific properties. | Synthesis of novel materials for applications in areas such as nonlinear optics or as chiral additives. mdpi.com |
Sustainable Chemistry Applications and Lifecycle Analysis
The principles of green chemistry are increasingly influencing the design and synthesis of chemical compounds. For this compound, future research will likely focus on developing more sustainable synthetic routes and understanding its environmental lifecycle.
The synthesis of chiral amines from renewable feedstocks is a key goal in sustainable chemistry. acs.org While traditional syntheses may rely on petrochemical-based starting materials, future efforts could explore bio-based routes to (1R)-1-phenylethylamine, the precursor to the target compound. Chemo-enzymatic methods are being developed for the synthesis of chiral amines, offering a greener alternative to purely chemical methods. nih.gov
A comprehensive lifecycle analysis of this compound would involve assessing its environmental impact from synthesis to disposal. Quaternary ammonium compounds (QACs) are known to enter the environment through various pathways, and their environmental fate is a subject of ongoing research. nih.govpandemicpact.orgacs.orgresearchgate.netresearchgate.net While many QACs are biodegradable, their potential for sorption to wastewater biosolids and sediments needs to be considered. nih.gov A lifecycle analysis would evaluate factors such as the energy consumption of the synthesis, the toxicity of the compound and its degradation products, and its potential for bioaccumulation.
The use of this compound as a catalyst in green chemical processes is another important research direction. For example, its application in aqueous-based reactions or under solvent-free conditions would align with the principles of sustainable chemistry. The Passerini reaction, for instance, has been explored under eco-friendly reaction conditions, which could be a model for the application of related chiral catalysts. mdpi.comwikipedia.org
Table 3: Aspects of Sustainable Chemistry and Lifecycle Analysis
| Aspect | Research Focus | Desired Outcome |
|---|---|---|
| Green Synthesis | Development of synthetic routes using renewable starting materials and environmentally benign reagents and solvents. acs.orgnih.gov | A more sustainable and cost-effective production process with a lower environmental footprint. |
| Lifecycle Analysis | Assessment of the environmental fate and potential toxicity of the compound and its byproducts. nih.govpandemicpact.orgacs.orgresearchgate.netresearchgate.net | A clear understanding of the environmental risks associated with the compound, enabling responsible use and disposal. |
| Application in Green Chemistry | Utilization of the compound as a catalyst in reactions that minimize waste and energy consumption. | Development of new, efficient, and environmentally friendly chemical transformations. |
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The use of chiral catalysts or components in MCRs to control the stereochemistry of the products is a major area of research. This compound and its precursor, (1R)-1-phenylethylamine, are well-suited for this purpose.
The Passerini and Ugi reactions are two of the most well-known isocyanide-based MCRs. nih.govmdpi.comwikipedia.org In these reactions, a chiral amine can be used as one of the components to induce diastereoselectivity. mdpi.com For example, (1R)-1-phenylethylamine has been used as a chiral auxiliary in diastereoselective MCRs. nih.govnih.gov The resulting products often possess a peptide-like structure, making them of interest in medicinal chemistry. beilstein-journals.org
Future research could explore the direct use of this compound as a chiral catalyst in MCRs. The ammonium salt could act as a chiral Brønsted acid or phase-transfer catalyst, activating one of the reactants and creating a chiral environment for the key bond-forming step. The enantioselective Ugi reaction has been achieved using a chiral phosphoric acid, demonstrating the potential for chiral acid catalysis in this transformation. chemistryworld.com Chiral ammonium salts are known to catalyze a variety of asymmetric reactions, including additions, rearrangements, and isomerizations. alfachemic.com
The development of novel MCRs featuring this compound is another exciting possibility. The allyl group could potentially participate in the reaction, leading to the formation of even more complex and diverse molecular scaffolds. The combination of the chiral center and the reactive allyl group in one molecule offers unique opportunities for designing innovative cascade reactions.
Table 4: Potential Roles in Multicomponent Reactions
| Reaction Type | Role of this compound or its Precursor | Anticipated Outcome |
|---|---|---|
| Passerini/Ugi Reaction | As a chiral amine component (using (1R)-1-phenylethylamine). nih.govmdpi.comnih.gov | Diastereoselective synthesis of α-acyloxy amides or bis-amides with potential applications in peptidomimetic chemistry. |
| Catalytic Asymmetric MCR | As a chiral phase-transfer catalyst or Brønsted acid. chemistryworld.comalfachemic.com | Enantioselective synthesis of complex molecules from simple starting materials in a single step. |
| Novel MCR Development | As a reactive component where the allyl group participates in the reaction. | Discovery of new synthetic methodologies for the rapid construction of diverse and complex chiral molecules. |
Conclusion
Summary of Key Research Findings on [(1R)-1-Phenylethyl]-prop-2-enylazanium
While dedicated research literature singling out this compound is limited, a comprehensive understanding of its likely role and significance can be extrapolated from the extensive research on analogous chiral quaternary ammonium (B1175870) salts. The scientific consensus is that such compounds are highly effective organocatalysts in asymmetric synthesis. researchgate.netacs.org The core value of a chiral cation like this compound lies in its ability to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is typically achieved through its function as a phase-transfer catalyst or via the formation of a chiral ion pair with a reactive intermediate. researchgate.net Key research findings for this class of compounds demonstrate their efficacy in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. researchgate.netnih.govnih.gov The stereocontrol is understood to arise from non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between the chiral azanium salt and the substrate within the transition state. researchgate.net
Broad Impact on Asymmetric Synthesis and Chiral Chemistry
The study and application of chiral azanium salts, the chemical class that includes this compound, have had a transformative effect on asymmetric synthesis and the broader field of chiral chemistry. These catalysts have provided chemists with a powerful and versatile tool for the enantioselective synthesis of complex molecules, which are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org A significant contribution of this research has been the advancement of asymmetric phase-transfer catalysis, which presents a practical, often more sustainable, and economically viable methodology for large-scale chemical production. researchgate.net
The impact is further evidenced by the successful synthesis of highly valuable chiral building blocks, such as non-natural amino acids, which were previously difficult to access. nih.gov The modular nature of these catalysts, allowing for systematic structural modifications, has enabled the optimization of reactivity and selectivity for specific chemical transformations. nih.gov Mechanistic investigations, often complemented by computational studies, have provided deep insights into the nature of non-covalent interactions that govern stereoselectivity, enriching our fundamental understanding of chemical reactivity. researchgate.net Moreover, the rise of organocatalysis, in which these salts play a major role, has contributed to greener chemical processes by reducing the reliance on toxic heavy metal catalysts. scirp.org
Outlook on the Continued Evolution of Chiral Azanium Salt Research
The field of chiral azanium salt catalysis is dynamic and continues to evolve, with several exciting future directions. A primary focus of ongoing research is the rational design and synthesis of new generations of chiral cations with increased complexity and catalytic efficiency. These novel catalysts are being developed to tackle more challenging synthetic problems, such as the enantioselective functionalization of unactivated C-H bonds and the construction of multiple stereocenters in a single operation. acs.org A prominent trend is the development of bifunctional catalysts, where the chiral ammonium ion is appended with an additional catalytic group, such as a hydrogen-bond donor like a urea (B33335) or thiourea (B124793) moiety, to enable cooperative catalysis and achieve higher levels of stereocontrol. nih.govnih.gov
Furthermore, researchers are actively exploring the application of these catalysts in a broader spectrum of chemical reactions and under more environmentally benign conditions, including the use of greener solvents and lower catalyst loadings. researchgate.net The concept of asymmetric ion-pairing catalysis is also being expanded to include the use of chiral anions to influence the stereochemical outcome, opening up new avenues for catalyst design. researchgate.net As analytical and computational tools become more powerful, the ability to predict and understand the subtle interactions between the catalyst and substrate will accelerate the development of highly tailored and exceptionally effective chiral azanium salt catalysts for a wide array of synthetic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for [(1R)-1-Phenylethyl]-prop-2-enylazanium, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves chiral starting materials, such as (R)-phenyl-glycinal derivatives, followed by sequential alkylation and acid treatment to form the azanium salt. For example, reacting a chiral selenated amine with sulfuric acid (5M) in methanol under ice-cold conditions yields the target compound .
- Optimization : Key parameters include temperature control (e.g., ice-cold conditions to minimize side reactions), stoichiometric ratios, and solvent selection (methanol for solubility and protonation efficiency). Recrystallization or column chromatography is recommended for purification .
| Reaction Step | Conditions | Key Reagents |
|---|---|---|
| Chiral amine synthesis | Room temperature, inert atmosphere | (R)-phenyl-glycinal derivatives |
| Azanium salt formation | 0–5°C, methanol, H₂SO₄ (5M) | H₂SO₄, methanol |
| Purification | Recrystallization (ethanol/water) | Ethanol, water |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze H and C NMR spectra for characteristic peaks:
- Prop-2-enyl group : Allylic protons (δ 5.0–6.0 ppm, multiplet) and vinyl carbons (δ 115–130 ppm) .
- Chiral center : Diastereotopic protons (split signals due to restricted rotation) .
- Mass Spectrometry : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns consistent with the azanium structure .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and by-products .
- Column Chromatography : Employ silica gel with polar eluents (e.g., ethyl acetate/hexane gradients) for higher-purity isolation .
- Challenges : Avoid excessive heating during solvent evaporation to prevent decomposition of the azanium group.
Advanced Research Questions
Q. How can stereochemical purity of this compound be assessed, and what are common pitfalls in chiral analysis?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- Optical Rotation : Compare experimental [α] values with literature data for (R)-configured derivatives .
- Pitfalls :
- Racemization : Monitor reaction pH and temperature to prevent epimerization at the chiral center .
- Impurity masking : Overlapping signals in NMR may obscure minor enantiomers; cross-validate with HPLC .
Q. What crystallographic tools and refinement protocols are suitable for resolving the solid-state structure of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model hydrogen bonding and cation geometry .
- Challenges :
- Disorder modeling : Address positional disorder in the prop-2-enyl group using PART instructions in SHELXL .
- Twinned data : Apply twin-law refinement if multiple domains are detected .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodology :
- Cross-validation : Compare NMR-derived torsion angles with X-ray results to identify conformational flexibility .
- DFT calculations : Optimize the gas-phase structure and compare with crystallographic coordinates to assess packing effects .
Q. What computational methods are effective for studying the reactivity of this compound in nucleophilic environments?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- Mechanistic Studies : Apply DFT (e.g., Gaussian 16) to map reaction pathways for allylic substitution or proton transfer .
- Validation : Correlate computational binding energies with experimental IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
